S-Ethyl-L-cysteine

Description

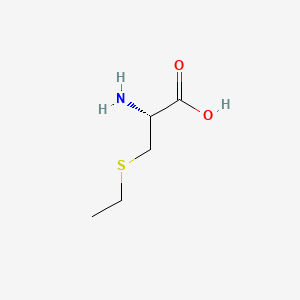

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-ethylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-2-9-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXKXLZEOGLCRJ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020588 | |

| Record name | S-Ethyl-l-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2629-59-6, 2139-90-4, 22196-52-7 | |

| Record name | S-Ethyl-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2629-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Ethylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002139904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Ethyl-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002629596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Ethylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022196527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Ethyl-l-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-ethyl-L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ETHYLCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B46YS921BY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Biosynthetic and Catabolic Pathways of S Ethyl L Cysteine

Enzymatic Biotransformations Involving S-Ethyl-L-cysteine and its Analogues

This compound, an S-alkylated derivative of cysteine, serves as a substrate for several enzyme classes that catalyze the cleavage of the carbon-sulfur bond. These biotransformations are crucial in various metabolic processes, including sulfur amino acid metabolism and the generation of volatile sulfur compounds.

β-C-S lyases (β-CSLs), also known as cysteine S-conjugate β-lyases (EC 4.4.1.13), are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the β-elimination reaction of cysteine S-conjugates. This reaction involves the cleavage of the bond between the β-carbon and the sulfur atom of the cysteine residue, yielding a thiol, pyruvate (B1213749), and ammonia (B1221849). mdpi.comresearchgate.netexpasy.org These enzymes are found in various organisms, including bacteria, plants, and mammals, where they play roles in sulfur metabolism and xenobiotic detoxification. mdpi.comresearchgate.netnih.gov

Role of β-C-S Lyases in this compound Metabolism

Substrate Specificity and Catalytic Mechanisms of β-C-S Lyases with this compound

β-C-S lyases typically exhibit a broad substrate specificity, accepting a range of S-substituted L-cysteines, including those with aliphatic and aromatic moieties. This compound is recognized as a substrate for several β-CSLs. For instance, the Cysteine-S-conjugate beta-lyase encoded by the metC gene in Corynebacterium striatum has been shown to cleave this compound. uniprot.orghmdb.ca Similarly, a β-CSL identified in Fusobacterium nucleatum (FN0625) can metabolize this compound, contributing to the production of sulfur volatile compounds. mdpi.com

The catalytic mechanism of β-CSLs involves the PLP cofactor, which forms a Schiff base (aldimine) with the amino group of the substrate. This is followed by deprotonation at the α-carbon, facilitating the β-elimination of the sulfur-containing leaving group. The unstable enamine intermediate then tautomerizes and hydrolyzes to release pyruvate and ammonia. researchgate.net The promiscuity of these enzymes allows them to act on various cysteine S-conjugates, making this compound a substrate within their functional repertoire. expasy.org

Comparative Enzymatic Activity of β-C-S Lyases with this compound and Related S-Alkylcysteines

While this compound is a substrate for β-CSLs, its relative activity compared to other S-alkylcysteines can vary depending on the specific enzyme. A β-CSL from Fusobacterium nucleatum FN0625 metabolizes this compound but demonstrates a preference for L-cystine and L-cystathionine. mdpi.com Studies involving a thermostable S-alkylcysteine alpha, beta-lyase from Bacillus sp. 41A indicate that this enzyme catalyzes the β-elimination of both S-methyl-L-cysteine and its analogs, including this compound. nih.gov Comparative analyses, though often involving enzymes with broader lyase activity such as Methionine γ-lyase (discussed below), suggest that the efficiency of this compound metabolism by β-elimination can be lower than that for simpler or more common substrates like L-cysteine (B1669680) or S-methyl-L-cysteine. psu.eduresearchgate.netresearchgate.net

Table 1: Substrate Catalysis by Representative β-C-S Lyases

| Enzyme | Organism | Substrate | Activity | Reference |

| Cysteine-S-conjugate beta-lyase | Corynebacterium striatum | This compound | Cleaved | uniprot.orghmdb.ca |

| β-CSL FN0625 | Fusobacterium nucleatum | This compound | Metabolized | mdpi.com |

| S-Alkylcysteine alpha, beta-lyase | Bacillus sp. 41A | This compound | Catalyzes β-elimination | nih.gov |

| Cysteine desulfhydrase (Lcd protein) | Streptococcus anginosus | L-cysteine | Km=0.62 mM, Vmax=163 µmol/min/mg; Cleaves α,β | nih.gov |

Methionine γ-lyase (MGL, EC 4.4.1.11) is a PLP-dependent enzyme primarily known for its role in methionine metabolism, catalyzing both γ- and β-elimination reactions. MGL enzymes interact with this compound and its sulfoxide (B87167) derivatives, acting on them via β-elimination pathways. mdpi.comrcsb.orgactanaturae.ruresearchgate.net These interactions are significant in the context of potential pro-drug strategies, where amino acid sulfoxides are metabolized by MGL to form bioactive thiosulfinates. researchgate.net

Methionine γ-Lyase (MGL) Interactions with this compound and its Sulfoxides

Kinetic Analysis of MGL-Catalyzed Reactions Involving this compound

Kinetic studies have elucidated the activity of MGL enzymes towards this compound. For instance, Methionine γ-lyase from Citrobacter freundii exhibits a specific activity of 1.03 U/mg in the β-elimination reaction of this compound. nih.gov Kinetic parameters for MGL-catalyzed γ- and β-elimination reactions have been determined for various substrates, including this compound. actanaturae.runih.gov

Comparative analyses have also highlighted differences in MGL activity. Studies on Pseudomonas putida MGL have indicated that while certain mutations can alter substrate specificity, the elimination activity towards this compound was observed to be lower compared to that for L-cysteine and S-methyl-L-cysteine. psu.eduresearchgate.netresearchgate.net

Table 2: Methionine γ-Lyase (MGL) Activity with this compound

| Enzyme | Organism | Substrate | Specific Activity (U/mg) | Comparative Notes | Reference |

| Methionine γ-lyase (MGL) | Citrobacter freundii | This compound (β-elimination) | 1.03 | N/A | nih.gov |

| Methionine γ-lyase (MGL) | Pseudomonas putida | This compound | Not specified | Lower activity than L-cysteine and S-methyl-L-cysteine | psu.eduresearchgate.netresearchgate.net |

| Methionine γ-lyase (MGL) | Clostridium sporogenes | This compound | Not specified | Catalyzes β-elimination | actanaturae.ru |

Structural Determinants of this compound Recognition by MGL

Structural investigations of MGL enzymes have provided insights into how this compound is recognized and bound within the active site. Crystal structures of Citrobacter freundii MGL complexed with this compound reveal that the substrate occupies the active site, with hydrophobic interactions between active site residues and the substrate's side groups mediating non-covalent binding. nih.gov Specific residues, such as Arg374 and Ser339, are implicated in binding the carboxyl groups of the substrate, while Tyr113 may facilitate proton transfer from the amino group. nih.gov

In the case of Pseudomonas putida MGL, the amino acid residue Cys116 has been identified as critical for substrate recognition and potentially catalytic activity. Modifications at this site, such as the C116H mutation, have been shown to alter the enzyme's substrate specificity. psu.eduresearchgate.netresearchgate.net Additionally, residues Lys240 and Asp241 are suggested to play significant roles in substrate recognition and maintaining the structural integrity of the active site. researchgate.netresearchgate.net Studies on MGL inactivation by thiosulfinates derived from this compound sulfoxides also reveal structural bases for enzyme-substrate interactions and subsequent inactivation. rcsb.org

Other Enzyme Systems Facilitating this compound Conversions

Beyond direct synthesis, this compound can undergo further enzymatic modifications, primarily oxidation and, in related contexts, breakdown.

The oxidation of the thioether sulfur atom in S-alkyl-L-cysteines to form sulfoxides is a known metabolic process, particularly relevant in the biosynthesis of flavor precursors in plants. While direct enzymatic pathways for this compound oxidation are not exhaustively detailed, general mechanisms involving specific enzymes have been identified for related compounds.

Flavin-containing monooxygenases (FMOs) are implicated in the S-oxidation of S-allyl-L-cysteine to S-allyl-L-cysteine sulfoxide (ACSO) in plants, utilizing NADPH and FAD nih.gov. In a broader context, Fe(II)/α-ketoglutarate-dependent dioxygenases, such as IDO, have been shown to catalyze the stereospecific sulfoxidation of this compound to its corresponding (S)-configured sulfoxide doi.org. These enzymes highlight the biological capacity to convert thioethers like this compound into their sulfoxide counterparts, which often serve as storage molecules or precursors for other compounds.

| Enzyme Class/Example | Specific Enzyme | Substrate Class | Product Class | Biological Context | Citation |

| Dioxygenases | IDO | S-alkyl-L-cysteines (e.g., this compound) | S-alkyl-L-cysteine sulfoxides (e.g., this compound sulfoxide) | General S-oxidation | doi.org |

| Monooxygenases | FMO | S-allyl-L-cysteine | S-allyl-L-cysteine sulfoxide | Plant secondary metabolism | nih.gov |

Direct evidence detailing specific enzymatic reduction pathways for this compound derivatives is not prominently featured in the reviewed literature. While S-alkyl-L-cysteine sulfoxides can be formed, their subsequent reduction back to the thioether form or other reduced sulfur species is not clearly elucidated for this compound specifically. Research has focused more on the breakdown or further modification of these sulfur compounds. For instance, some microbial pathways involve the cleavage of S-alkyl cysteine sulfoxides, rather than their reduction nih.gov.

Metabolic Fates and Interconversions of this compound in Biological Systems

This compound can be found or implicated in various biological systems, influencing broader metabolic networks and serving as a precursor or intermediate.

In microorganisms, the metabolism of sulfur-containing amino acids is diverse. For example, the enteric protozoan parasite Entamoeba histolytica exhibits unique sulfur amino acid metabolism, notably lacking both forward and reverse transsulfuration pathways, which prevents the interconversion between L-methionine and L-cysteine. This organism possesses methionine γ-lyase (MGL), an enzyme that directly degrades L-methionine, L-homocysteine, and L-cysteine. E. histolytica also has a pathway for de novo S-methylcysteine (SMC)/L-cysteine biosynthesis nih.govnih.govresearchgate.net.

Furthermore, microbial β-carbon-sulfur lyases (β-CSLs) are known to catalyze the β-elimination of various amino acids, including S-methyl-, S-ethyl-, and S-propyl-L-cysteine, indicating that these S-alkylated cysteines can serve as substrates for these enzymes within microbial sulfur metabolism mdpi.com. This suggests that this compound can be integrated into microbial sulfur amino acid networks through enzymatic cleavage by β-CSLs.

| Microorganism/System | Sulfur Amino Acid Network Features | Relevance to this compound | Citation |

| Entamoeba histolytica | Lacks transsulfuration; possesses MGL; de novo S-methylcysteine/L-cysteine biosynthesis | Context for sulfur metabolism; MGL can degrade L-cysteine. | nih.govnih.govresearchgate.net |

| Microbial β-CSLs | Catalyze β-elimination of S-alkyl cysteines | This compound is a substrate for these enzymes. | mdpi.com |

In plants, particularly in the Allium genus (e.g., garlic, onion), sulfur-containing secondary metabolites play significant roles, often as precursors to characteristic flavors and aromas. S-alk(en)yl cysteine sulfoxides (ASCOs) are key flavor precursors, with examples including S-methyl cysteine sulphoxide (methiin), S-allyl cysteine sulphoxide (alliin), S-trans-prop-1-enyl cysteine sulphoxide (isoalliin), and S-propyl cysteine sulphoxide (propiin) oup.com. This compound sulfoxide (ECSO) is recognized as an analog of ACSO mdpi.com.

The biosynthesis of these ASCOs is thought to involve the alk(en)ylation of cysteine, either within the glutathione (B108866) tripeptide followed by cleavage and oxidation, or through the direct alk(en)ylation of cysteine or O-acetyl serine oup.com. While this compound itself might not be the direct precursor to a major flavor compound in plants, its sulfoxide derivative, ECSO, is structurally related to known flavor precursors, suggesting a potential, albeit indirect, role or presence within plant sulfur secondary metabolism.

| Plant Family/Genus | Secondary Metabolite Class | Specific Examples (Related to this compound) | Biosynthetic Pathway Clues | Citation |

| Allium | S-alk(en)yl Cysteine Sulfoxides (ASCOs) | This compound sulfoxide (ECSO) (analog of ACSO) | Alk(en)ylation of cysteine (in glutathione or directly); S-oxidation | oup.commdpi.com |

In certain protozoan parasites, such as Entamoeba histolytica, L-cysteine undergoes condensation reactions with aldehydes to form cyclic derivatives known as thiazolidine-4-carboxylic acids nih.govnih.govresearchgate.net. This process serves as a mechanism for storing L-cysteine and detoxifying aldehydes. Specifically, L-cysteine reacts with formaldehyde (B43269) to form thiazolidine-4-carboxylic acid (T4C), with acetaldehyde (B116499) to form 2-methyl thiazolidine-4-carboxylic acid (MT4C), and with propionaldehyde (B47417) to form 2-ethyl-thiazolidine-4-carboxylic acid (ET4C) nih.govnih.govresearchgate.net. These thiazolidine (B150603) derivatives can be enzymatically degraded to liberate L-cysteine when needed and also contribute to cellular defense against oxidative stress nih.govnih.govresearchgate.net.

The formation of ET4C, derived from propionaldehyde and L-cysteine, is particularly relevant as it represents an "ethyl" derivative formed through aldehyde condensation with L-cysteine. This parallels the structure of this compound, which also features an ethyl group attached to the sulfur atom of cysteine. While these thiazolidines are formed via condensation at the amino and thiol groups of cysteine with aldehydes, the presence of ET4C highlights the capacity of protozoan metabolism to process ethyl-containing precursors in conjunction with L-cysteine, offering a conceptual link to this compound analogues or related metabolic transformations.

| Protozoan Organism | Aldehyde Substrate | L-Cysteine Derivative Formed | Function | Implication for this compound Analogues | Citation |

| Entamoeba histolytica | Formaldehyde | Thiazolidine-4-carboxylic acid (T4C) | L-cysteine storage, aldehyde detoxification, antioxidant | N/A | nih.govnih.govresearchgate.net |

| Entamoeba histolytica | Acetaldehyde | 2-Methyl thiazolidine-4-carboxylic acid (MT4C) | L-cysteine storage, aldehyde detoxification, antioxidant | N/A | nih.govnih.govresearchgate.net |

| Entamoeba histolytica | Propionaldehyde | 2-Ethyl-thiazolidine-4-carboxylic acid (ET4C) | L-cysteine storage, aldehyde detoxification, antioxidant | Formation of an "ethyl"-containing cysteine derivative. | nih.govnih.govresearchgate.net |

Table of Compound Names:

this compound (SEC)

L-cysteine

this compound Sulfoxide (ECSO)

S-allyl-L-cysteine

S-allyl-L-cysteine sulfoxide (ACSO)

S-methyl-L-cysteine (SMC)

S-propyl-L-cysteine

Thiazolidine-4-carboxylic acid (T4C)

2-methyl thiazolidine-4-carboxylic acid (MT4C)

2-ethyl-thiazolidine-4-carboxylic acid (ET4C)

L-methionine

L-homocysteine

Glutathione

O-acetyl-L-serine

S-methyl cysteine sulphoxide (MCSO)

S-trans-prop-1-enyl cysteine sulphoxide (PeCSO)

S-propyl cysteine sulphoxide (PCSO)

S-carboxymethyl-L-cysteine (carbocisteine, CMC)

S-carboxymethyl-L-cysteine sulfoxide (CMCO)

S-(2-carboxyethyl)-L-cysteine (β-CEC)

S-(2-carboxyethyl)-L-cysteine sulfoxide (β-CECO)

S-benzyl-L-cysteine sulfoxide

S-(2-hydroxyethyl)cysteine

S-(2-hydroxyethyl)cysteine sulfoxides

Iii. Chemical Synthesis and Derivatization Strategies for S Ethyl L Cysteine

Laboratory Synthesis Methodologies for S-Ethyl-L-cysteine

The synthesis of this compound primarily involves the alkylation of the thiol group of L-cysteine (B1669680). Several methods have been reported, aiming for efficiency, purity, and preservation of stereochemistry.

Stereoselective synthesis ensures that the desired L-enantiomer is predominantly formed or maintained. A common approach involves the direct alkylation of L-cysteine or its hydrochloride salt with an ethylating agent.

One established chemical synthesis method involves reacting L-cysteine hydrochloride with ethyl bromide in an aqueous solution. The reaction is typically carried out at room temperature, with the pH adjusted to a range of 9.5-10 using ammonia (B1221849) water to deprotonate the thiol group, rendering it nucleophilic for reaction with ethyl bromide google.com. This method is straightforward and yields this compound.

Another route described for related S-alkyl-L-cysteines, which can be adapted for this compound, involves chemical preparation following established protocols, such as those by Armstrong et al. tandfonline.com. Enzymatic methods using intact cells containing cysteine desulfhydrase have also been explored for the synthesis of L-cysteine analogues, including this compound, via a β-replacement reaction tandfonline.com. These enzymatic routes can offer advantages in terms of stereoselectivity and milder reaction conditions.

While specific enantiomeric excess (ee) data for this compound synthesis are not extensively detailed in all snippets, the general importance of stereochemistry in amino acid synthesis is highlighted by methods achieving high optical purity for related compounds researchgate.netgoogle.comsigmaaldrich.com.

Table 3.1.1: Representative Synthesis of this compound

| Starting Material | Reagent(s) | Conditions | Key Outcome/Observation | Reference |

| L-cysteine hydrochloride | Ethyl bromide, NH₄OH (pH 9.5-10) | Room temperature, aqueous solution | Direct alkylation of thiol group. | google.com |

| L-cysteine | Ethylating agent | Various chemical or enzymatic methods | Preparation of S-alkyl-L-cysteines, including this compound. | tandfonline.com |

| L-cysteine hydrochloride | Ethyl bromide | Aqueous solution, pH adjusted with ammonia water | Synthesis of this compound. | google.com |

Optimization of synthetic pathways for research applications focuses on improving yield, purity, reaction efficiency, and scalability. For this compound, this involves fine-tuning reaction parameters such as temperature, reaction time, molar ratios of reactants, solvent choice, and pH control.

The direct alkylation method using ethyl bromide is generally efficient. Further optimization might involve exploring different bases or phase-transfer catalysts to enhance the reaction rate and yield. For enzymatic synthesis, optimization would concentrate on enzyme concentration, substrate concentration, temperature, pH, and cofactor availability to maximize product formation and minimize side reactions tandfonline.comgoogle.com. Ensuring the starting material, L-cysteine, is of high purity and optical integrity is also paramount for successful stereoselective synthesis.

Synthesis and Characterization of this compound Derivatives

This compound can be further modified to create derivatives with specific properties, particularly for use in peptide synthesis and for studying sulfur oxidation states.

For incorporation into peptides using solid-phase peptide synthesis (SPPS), amino acids require protection, typically at the amino group and sometimes at the side chain. The N-terminal amino group is commonly protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group.

Fmoc-S-Ethyl-L-cysteine is prepared by reacting this compound with an Fmoc-introducing reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl, under basic conditions chemimpex.comscbt.com. This reaction typically occurs in an aqueous-organic solvent mixture, where the amino group of this compound is deprotonated, allowing it to react with the Fmoc reagent. The product, Fmoc-S-Ethyl-L-cysteine, is then isolated and purified, often by precipitation or chromatography.

Table 3.2.1: Preparation of Fmoc-S-Ethyl-L-cysteine

| Starting Material | Reagent(s) | Conditions | Key Outcome/Observation | Reference |

| This compound | Fmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃) | Aqueous-organic solvent mixture, controlled pH | N-terminal protection of this compound with the Fmoc group. | chemimpex.comscbt.com |

| This compound | Fmoc-protected reagent | Standard Fmoc protection protocol | Yields Fmoc-S-Ethyl-L-cysteine, a key building block for SPPS. | chemimpex.com |

Fmoc-S-Ethyl-L-cysteine is a valuable building block in Solid-Phase Peptide Synthesis (SPPS). Its incorporation into a growing peptide chain allows for the introduction of a sulfur-containing amino acid residue, which can modulate the peptide's properties, such as biological activity, stability, and binding affinity chemimpex.com. The Fmoc protecting group is labile to mild bases (e.g., piperidine), enabling its selective removal during the iterative coupling cycles of SPPS without damaging the peptide chain or other sensitive functional groups nih.gov. This orthogonality makes Fmoc-S-Ethyl-L-cysteine compatible with standard Fmoc-based SPPS protocols.

Oxidation of the sulfur atom in this compound leads to the formation of sulfoxides and sulfones, which are important for studying sulfur chemistry and potential biological activities.

Sulfoxide (B87167) Synthesis: this compound sulfoxides can be synthesized through the oxidation of the parent thioether. A common method involves using hydrogen peroxide (H₂O₂) as the oxidant mdpi.comorganic-chemistry.org. The reaction conditions, such as the stoichiometry of H₂O₂, temperature, and reaction time, can be controlled to favor sulfoxide formation over further oxidation to sulfone. For instance, oxidation of S-(2-carboxyethyl)-L-cysteine with cold H₂O₂ yields sulfoxide diastereomers mdpi.com. Biocatalytic oxidation using enzymes like Fe(II)/α-ketoglutarate-dependent dioxygenase (IDO) has also been reported for the stereoselective synthesis of chiral sulfoxides from S-alkyl-L-cysteines kyoto-u.ac.jp.

Sulfone Synthesis: The synthesis of this compound sulfones typically requires stronger oxidizing agents or more forcing conditions than sulfoxide formation. Oxidation with performic acid (a mixture of hydrogen peroxide and formic acid) has been used to convert S-(2-carboxyethyl)-L-cysteine to its corresponding sulfone iucr.org. Alternatively, the sulfone can be prepared by oxidizing the corresponding cysteine derivative with hydrogen peroxide under specific conditions core.ac.uk. More complex routes, such as those involving S-nitrosation followed by reaction with ethylsulfinate, have also been described for preparing S-alkylsulfonyl cysteine derivatives researchgate.net.

Table 3.2.2: Synthesis of this compound Sulfoxides and Sulfones

| Derivative | Starting Material | Oxidizing Agent / Reagent | Conditions | Key Outcome/Observation | Reference |

| This compound Sulfoxide | This compound | Hydrogen peroxide (H₂O₂) | Controlled stoichiometry, temperature | Formation of this compound sulfoxide; potential for diastereomer formation. | mdpi.comorganic-chemistry.org |

| This compound Sulfoxide | This compound | Fe(II)/α-ketoglutarate-dependent dioxygenase (IDO) | Biocatalytic oxidation | Stereoselective synthesis of (S)-configured sulfoxides. | kyoto-u.ac.jp |

| This compound Sulfone | This compound | Hydrogen peroxide (H₂O₂), Performic acid (H₂O₂/HCOOH) | Stronger oxidation conditions | Formation of this compound sulfone. | iucr.orgcore.ac.uk |

| S-Ethylsulfonyl-L-cysteine | Racemic cysteine | S-nitrosation, Sodium ethylsulfinate | Umpolung reaction, followed by reaction with sulfinate | Preparation of S-alkylsulfonyl cysteine derivatives, precursors for polymerization. | researchgate.net |

Compound List:

this compound

Fmoc-S-Ethyl-L-cysteine

this compound Sulfoxide

this compound Sulfone

Preparation of S-Nitroso Derivatives of this compound

The formation of S-nitroso derivatives typically involves the reaction of a thiol (-SH) group with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium or organic nitrites, to yield an S-nitroso (-S-N=O) moiety. This compound, however, is characterized by a thioether linkage (-S-ethyl), where the sulfur atom is already substituted with an ethyl group, rather than possessing a free thiol group. Consequently, direct S-nitrosation of this compound via standard thiol nitrosation methodologies is not a chemically feasible or documented transformation.

While direct preparation of S-nitroso derivatives starting from this compound is not described in the literature, S-nitroso compounds derived from related cysteine structures are well-established. For instance, S-nitroso-L-cysteine ethyl ester (SNCEE) is synthesized through the direct S-nitrosation of L-cysteine ethyl ester hydrochloride (CEE·HCl) using ethyl nitrite in a suitable solvent, typically methanol, under cold conditions ( researchgate.net, nih.gov, acs.org, nih.gov, acs.org). Similarly, S-nitroso-N-acetyl-L-cysteine ethyl ester (SNACET) is prepared by nitrosating N-acetyl-L-cysteine ethyl ester (NACET) with acidified sodium nitrite ( acs.org, nih.gov). These preparations highlight the requirement of a free thiol group for the formation of the S-nitroso functionality.

Formation of Esters and Amides of this compound

The derivatization of this compound into esters and amides primarily targets its carboxylic acid group, allowing for the modification of its chemical and physical properties.

Ester Formation: Esterification of this compound involves reacting its carboxylic acid group with an alcohol in the presence of an acid catalyst. A common method, exemplified by the synthesis of S-allyl cysteine esters, involves treating the S-substituted cysteine with an alcohol (such as ethanol, propanol, butanol, or pentanol) and a chlorinating agent like thionyl chloride (SOCl₂), or alternatively, using anhydrous HCl in alcohol ( nih.gov, prepchem.com, chemicalbook.com). This process converts the carboxylic acid into the corresponding ester. While specific yields for the esterification of this compound are not extensively detailed in the provided literature, analogous reactions with other S-substituted cysteines demonstrate the feasibility of this approach.

| Alcohol Used | Resulting Ester of this compound | Typical Reaction Conditions | Reported Yield (for analogous S-allyl cysteine esters) |

| Ethanol | This compound ethyl ester | This compound + Ethanol + SOCl₂ or HCl | 60% |

| Propanol | This compound propyl ester | This compound + Propanol + SOCl₂ or HCl | 71% |

| Butanol | This compound butyl ester | This compound + Butanol + SOCl₂ or HCl | 62% |

| Pentanol | This compound pentyl ester | This compound + Pentanol + SOCl₂ or HCl | 85% |

Note: Yields are based on analogous reactions with S-allyl cysteine as reported in nih.gov. Specific yields for this compound derivatives may vary.

Amide Formation: Amides of this compound can be synthesized through several routes. One common method involves the ammonolysis of the corresponding this compound ester, where the ester is reacted with ammonia. This approach leverages the reactivity of esters towards nucleophilic attack by amines to form amide bonds ( sci-hub.se). Alternatively, direct amidation of the carboxylic acid group of this compound can be achieved using peptide coupling reagents (e.g., DCC, EDC) in the presence of ammonia or a primary/secondary amine. Syntheses of S-trityl-L-cysteine amide and amide conjugates of NSAIDs with L-cysteine ethyl ester exemplify the formation of amide linkages with cysteine derivatives ( google.com, nih.gov).

Iv. Advanced Analytical Methodologies for S Ethyl L Cysteine Research

Spectroscopic and Structural Elucidation Methods for S-Ethyl-L-cysteine

X-ray Crystallography of this compound Derivatives for Conformational Analysis

X-ray crystallography stands as a fundamental technique for elucidating the precise three-dimensional atomic structure of molecules in the solid state. By analyzing the diffraction patterns produced when X-rays interact with a crystalline sample, researchers can determine detailed information about molecular geometry, including bond lengths, bond angles, torsion angles, and the spatial arrangement of atoms within a molecule. This high-resolution structural data is invaluable for understanding the conformational preferences of this compound derivatives, offering insights into their stability, reactivity, and potential interactions in biological systems cnr.it.

Studies employing X-ray crystallography on various S-alkyl cysteine derivatives have provided significant insights into their molecular conformations. For instance, research on S-nitroso-L-cysteine ethyl ester hydrochloride, a related derivative, revealed the presence of distinct rotamers around the N—C—C—S moiety within the crystal lattice nih.gov. The predominant conformation observed was a gauche+ arrangement, while a minor rotamer adopted an anti (trans, antiperiplanar) conformation. Crucially, the C—S—N=O functional group consistently adopted a syn (cis, synperiplanar) orientation in both observed rotamers. These findings highlight the specific geometric parameters that define the conformational landscape of such compounds in the solid state.

Table 1: Key Conformational Parameters from X-ray Crystallography of S-Nitroso-L-cysteine Ethyl Ester Hydrochloride

| Parameter | Value (Å) | Conformation/Note |

| C—S Bond Length | 1.734(2) | Major rotamer (gauche+) |

| C—S Bond Length | ~1.790 - 1.810 | Orthorhombic l-cysteine (B1669680) (for comparison) |

| C—S Bond Length | ~1.772 | l-cysteine ethyl ester hydrochloride–urea (for comparison) |

| C—S—N=O Torsion Angle | syn (cis) | Both rotamers |

| N—C—C—S Torsion Angle | gauche+ | Major rotamer |

| N—C—C—S Torsion Angle | anti (trans) | Minor rotamer |

Note: The data presented in this table are derived from studies on S-nitroso-L-cysteine ethyl ester hydrochloride, a derivative of L-cysteine, to exemplify the type of detailed conformational analysis performed using X-ray crystallography on related compounds.

Compound List:

this compound

S-nitroso-L-cysteine ethyl ester hydrochloride

L-cysteine

l-cysteine ethyl ester hydrochloride–urea

S-(2-carboxyethyl)-L-cysteine (β-CEC)

S-carboxymethyl-L-cysteine (CMC)

V. S Ethyl L Cysteine in Model Organism Biochemistry and Molecular Interactions

Biochemical Roles of S-Ethyl-L-cysteine in Prokaryotic Systems

This compound participates in several key biochemical pathways in prokaryotes, acting as a substrate for specific enzymes and potentially interfering with metabolic regulation.

In the oral anaerobe Fusobacterium nucleatum, carbon-sulfur (C-S) lyases play a role in producing volatile sulfur compounds. Research has shown that a β-C-S lyase enzyme encoded by the gene fn0625 can utilize this compound as a substrate, alongside other cysteine conjugates like L-cysteine (B1669680), L-cystine, and S-methyl-L-cysteine nih.gov. These enzymes catalyze the dissociation of the carbon-sulfur bond, leading to the formation of odorant thiols researchgate.net. Another C-S lyase in F. nucleatum animalis, FnaPatB1, also shows high activity with various cysteine S-conjugates nih.gov.

Similarly, the bacterium Clostridium sporogenes possesses a vitamin B6-dependent methionine γ-lyase (MGL) that can metabolize this compound. This enzyme catalyzes a β-elimination reaction with this compound, demonstrating kinetic parameters similar to those of MGLs from other bacteria like Pseudomonas putida and Citrobacter freundii nih.gov. While the enzyme's primary role relates to methionine metabolism, its ability to act on this compound showcases its substrate promiscuity and its role in the broader sulfur amino acid metabolism of the organism nih.gov.

| Organism | Enzyme | Substrates Including this compound | Reaction Type |

|---|---|---|---|

| Fusobacterium nucleatum | β-C-S Lyase (fn0625) | L-cysteine, L-cystine, this compound, S-methyl-L-cysteine | β-elimination |

| Clostridium sporogenes | Methionine γ-lyase (MGL) | L-methionine, this compound, L-methionine sulfoxide (B87167) | β-elimination |

The biosynthesis of L-cysteine in Escherichia coli is a tightly regulated process. The key enzyme, serine acetyltransferase (SAT), is subject to feedback inhibition by the final product, L-cysteine nih.gov. High concentrations of L-cysteine have been shown to inhibit the growth of E. coli K-12 strains, an effect that can be reversed by the addition of other amino acids such as L-leucine and L-isoleucine nih.gov. While this compound is a structural analog of L-cysteine, specific research detailing its direct interference with the amino acid biosynthesis pathways in E. coli is limited. However, as an analog, it could potentially interact with regulatory enzymes like SAT or transport systems involved in L-cysteine metabolism, though the precise mechanisms and inhibitory concentrations have not been fully elucidated. The production of L-cysteine in engineered E. coli is often enhanced by using a genetically altered SAT that is desensitized to feedback inhibition, highlighting the critical nature of this regulatory checkpoint nih.govnih.govresearchgate.net.

The protozoan parasite Entamoeba histolytica relies heavily on L-cysteine for growth, survival, and defense against oxidative stress. This organism lacks common transsulfuration pathways and cannot interconvert L-methionine and L-cysteine. In E. histolytica, L-cysteine is rapidly metabolized into several derivatives, including thiazolidines. These compounds are formed through the condensation of L-cysteine with aldehydes. One such derivative is 2-ethyl-thiazolidine-4-carboxylic acid (ET4C), which is the condensation product of L-cysteine and acetaldehyde (B116499). These thiazolidine (B150603) derivatives serve as a storage form for L-cysteine and are involved in detoxification and protection against reactive oxygen species. The formation of ET4C demonstrates a metabolic pathway where an ethyl group is incorporated into a cysteine-derived molecule, although the ethyl group originates from acetaldehyde, not from the direct metabolism of this compound.

This compound and its Related Compounds in Plant Biochemistry

In plants, particularly in the genera Allium and Brassica, S-alkyl-L-cysteine derivatives are well-known precursors to important flavor and aroma compounds.

S-alk(en)yl cysteine sulfoxides (ACSOs) are the stable, non-volatile flavor precursors found in Allium vegetables such as onions and garlic researchgate.net. Upon tissue damage, these compounds are converted into the volatile and pungent sulfur compounds characteristic of these plants researchgate.net. While the most common precursors are S-allyl cysteine sulfoxide (alliin) and S-trans-prop-1-enyl cysteine sulfoxide (isoalliin), S-ethylcysteine sulfoxide (ethiin), the sulfoxide derivative of this compound, has also been identified as a flavor precursor in various Allium species, typically in trace amounts researchgate.netnih.gov.

In Brassica vegetables, such as cabbage, related sulfur compounds like S-methyl-L-cysteine sulfoxide (methiin) serve as precursors for volatile organosulfur compounds nih.gov. While both Allium and Brassica utilize S-alk(en)yl-L-cysteine sulfoxides for flavor generation, the specific profile of these precursors varies significantly between the genera nih.govnih.gov. The role of ethiin in Brassica species is not as well-documented as it is in Allium.

| Genus | Primary Precursor(s) | Related Precursor Example |

|---|---|---|

| Allium | Alliin, Isoalliin, Methiin | Ethiin (S-ethylcysteine sulfoxide) |

| Brassica | Methiin (S-methyl-L-cysteine sulfoxide) | Glucosinolates |

The generation of volatile sulfur compounds from S-alk(en)yl cysteine sulfoxides is an enzymatic process. In Allium species, when plant cells are damaged, the enzyme alliinase (a C-S lyase), which is physically separated from its substrates in intact cells, comes into contact with the precursors scienceopen.com. Alliinase rapidly cleaves the C-S bond of precursors like ethiin (S-ethylcysteine sulfoxide) researchgate.net. This reaction produces pyruvic acid, ammonia (B1221849), and an unstable ethylsulfenic acid. The sulfenic acids then undergo further non-enzymatic reactions to form a variety of volatile sulfur compounds, including thiosulfinates, which are responsible for the characteristic aroma and flavor.

In Brassica vegetables, a similar process occurs, but the key enzymes are often referred to as cystine lyases nih.gov. These enzymes also act on S-methyl-L-cysteine sulfoxide to release volatile sulfur compounds nih.gov. The enzymatic pathways in both genera demonstrate a conserved strategy for chemical defense and flavor generation based on the cleavage of cysteine S-conjugates researchgate.net.

Stress Response and Metabolism in Plant Systems

The role of this compound in the stress response and metabolism of plant systems is not extensively documented in scientific literature. However, the broader family of S-alkyl-L-cysteines and the foundational amino acid L-cysteine are known to be pivotal in plant biochemistry, particularly in response to environmental challenges. L-cysteine itself is a central compound in sulfur metabolism, serving as the precursor for a vast array of essential biomolecules, including proteins, glutathione (B108866), and various secondary metabolites that are crucial for plant defense and stress tolerance. nih.govnih.gov

Plants subjected to various abiotic and biotic stresses often exhibit altered metabolism of sulfur-containing compounds. L-cysteine and its derivatives are integral to these responses. For instance, glutathione, a tripeptide derived from cysteine, is a key antioxidant that helps mitigate oxidative damage caused by stressors like high salinity, drought, and heavy metals. mdpi.comnih.gov Furthermore, many defense compounds in plants are sulfur-containing, and their synthesis is directly linked to cysteine metabolism. nih.gov

While direct studies on this compound are scarce, research on other S-alkylated cysteine derivatives can provide some insights. For example, S-methyl-L-cysteine has been shown to have antioxidant properties. wikipedia.org Conversely, compounds like S-benzyl-L-cysteine can act as inhibitors of cysteine synthase, an essential enzyme in cysteine biosynthesis, leading to impaired growth and increased oxidative stress in plants. nih.gov This suggests that the introduction of different alkyl groups to the cysteine thiol can lead to varied and significant biological activities in plants. Given the structural similarity, it is plausible that this compound could also influence plant stress responses, potentially by being metabolized into other sulfur compounds, by acting as a signaling molecule, or by interacting with specific enzymes involved in stress pathways. However, without direct experimental evidence, its precise role remains speculative.

Table 1: Effects of Selected Cysteine Derivatives on Plant Systems

| Compound | Organism | Observed Effects | Reference |

| L-Cysteine | Flax (Linum usitatissimum) | Mitigates the adverse effects of NaCl toxicity by modulating antioxidant systems. mdpi.com | mdpi.com |

| S-Benzyl-L-cysteine | Ipomoea grandifolia | Inhibits growth and photosynthesis, triggers oxidative stress. nih.gov | nih.gov |

| L-Cysteine | Arabidopsis thaliana | High levels can inhibit primary root growth by affecting auxin transport. nih.gov | nih.gov |

Interactions of this compound with Biological Macromolecules

Direct and detailed investigations into the specific binding of this compound to a wide range of enzymes and proteins are not extensively reported. However, its structural similarity to L-cysteine, a fundamental component of proteins, suggests potential interactions with various biological macromolecules. The thiol group of L-cysteine is highly reactive and plays a crucial role in the catalytic activity of many enzymes, as well as in maintaining protein structure through the formation of disulfide bonds. wikipedia.org The ethylation of this thiol group in this compound alters its chemical properties, which would in turn influence its interaction with proteins.

One area where the interaction of this compound has been noted is in the inhibition of microbial growth. For instance, this compound has been shown to inhibit the growth of yeast, an effect that can be counteracted by S-methyl-L-cysteine. nih.gov This inhibitory action strongly implies an interaction with one or more essential enzymes in the yeast's metabolic pathways. Such inhibition could occur through competitive binding at the active site of an enzyme that normally binds L-cysteine or a related metabolite, or through allosteric interactions that alter the enzyme's conformation and activity.

Furthermore, the general reactivity of S-alkyl-L-cysteines suggests they can be substrates for or inhibitors of enzymes involved in sulfur amino acid metabolism. While specific binding partners for this compound have not been exhaustively identified, the broader class of cysteine derivatives is known to interact with enzymes such as cysteine synthases and various lyases. The nature of these interactions, whether they are covalent or non-covalent, and their functional consequences, remain a subject for further detailed biochemical and structural studies.

This compound can be considered an analogue of other cysteine derivatives that are precursors to important signaling molecules. A key example of such signaling molecules are S-nitrosothiols (SNOs), which are formed by the covalent attachment of a nitric oxide (NO) group to the thiol side chain of a cysteine residue. wikipedia.org This process, known as S-nitrosylation, is a critical post-translational modification that regulates the function of a wide array of proteins and is involved in numerous signaling pathways across all domains of life. wikipedia.orgresearchgate.net

The formation of SNOs can occur through several chemical pathways, including the reaction of thiols with NO-derived reactive nitrogen species or through transnitrosation, where an NO group is transferred from one S-nitrosothiol to another thiol. nih.govnih.gov Low-molecular-weight S-nitrosothiols, such as S-nitrosoglutathione (GSNO), can act as mobile carriers of NO bioactivity, transferring the NO moiety to target proteins and thereby modulating their activity. atsjournals.orgmdpi.com

Given that this compound possesses a thiol-derived structure, it is conceivable that it could be a precursor for the formation of S-nitroso-S-ethyl-L-cysteine under conditions where nitric oxide is produced. While the biological significance and the specific signaling roles of S-nitroso-S-ethyl-L-cysteine have not been extensively studied, the general paradigm of S-nitrosothiol signaling suggests that such a molecule could potentially influence cellular processes. The stability and reactivity of S-nitroso-S-ethyl-L-cysteine would determine its capacity to participate in transnitrosation reactions and modulate downstream signaling cascades. The regulation of protein function through S-nitrosylation is a widespread mechanism, and understanding the potential role of this compound analogues in this context is an area for future research. nih.gov

Table 2: Key Concepts in S-Nitrosothiol Signaling

| Concept | Description | Significance |

| S-Nitrosylation | The covalent attachment of a nitric oxide (NO) group to the thiol side chain of a cysteine residue. wikipedia.org | A reversible post-translational modification that regulates protein function and cellular signaling. researchgate.net |

| S-Nitrosothiols (SNOs) | The products of S-nitrosylation, which can be low-molecular-weight compounds or S-nitrosylated proteins. | Act as NO donors and are involved in a wide range of physiological processes. atsjournals.org |

| Transnitrosation | The transfer of an NO group from an S-nitrosothiol to a free thiol on another molecule. nih.gov | A key mechanism for the propagation of NO signaling and the selective modification of target proteins. nih.gov |

| Denitrosylation | The removal of the NO group from an S-nitrosylated protein, often catalyzed by enzymes like S-nitrosoglutathione reductase (GSNOR). wikipedia.org | Reverses the effects of S-nitrosylation, allowing for dynamic regulation of protein activity. |

Vi. Future Directions and Emerging Research Avenues for S Ethyl L Cysteine Studies

Development of Novel S-Ethyl-L-cysteine-Derived Probes for Biochemical Research

The development of novel probes derived from this compound holds significant promise for advancing biochemical research. These probes could be engineered to facilitate the study of protein structure and function, allowing for detailed investigations into enzyme mechanisms and molecular interactions. For instance, SEC derivatives could be designed as specific labeling agents to track biological processes or to identify molecular targets. Research into stable isotope labeling probes, similar to those used for lysine, could provide new tools for studying post-translational modifications if adapted for SEC or its related pathways . The precise design of such probes would leverage SEC's unique chemical properties to create sensitive and specific tools for biochemical assays and imaging.

Advanced Enzymatic Engineering for this compound Production and Transformation

Enzymatic engineering offers a powerful avenue for optimizing the production and transformation of this compound. β-Carbon-Sulfur (β-CSL) lyases, enzymes capable of cleaving C-S bonds, have demonstrated the ability to metabolize various alkyl-cysteine conjugates, including this compound mdpi.comnih.govnih.govresearchgate.net. Engineering these enzymes, or identifying novel biocatalysts, could lead to more efficient and sustainable methods for SEC synthesis. For example, studies on enzymes like Saccharomyces cerevisiae Str3p have shown broad substrate specificity, including activity towards this compound, suggesting potential for directed evolution or protein engineering to enhance SEC production or modification nih.gov. Furthermore, advancements in metabolic engineering of microorganisms, similar to strategies employed for L-cysteine (B1669680) production, could be adapted to create microbial cell factories for SEC synthesis mdpi.comnih.gov. This would involve optimizing metabolic pathways and enhancing the expression of key enzymes involved in SEC biosynthesis or transformation.

Mechanistic Insights into this compound's Role in Inter-Organismal Interactions

Understanding the role of this compound in inter-organismal interactions is an emerging area of research. Microbial β-CSLs, for instance, are known to produce volatile sulfur compounds from various cysteine conjugates, including this compound, contributing to flavor generation in food products and potentially influencing microbial ecology mdpi.comnih.govresearchgate.net. For example, certain oral bacteria possess β-CSLs that metabolize this compound, releasing volatile sulfur compounds that impact oral malodor mdpi.com. Further investigation into these interactions could reveal SEC's function in communication or metabolic exchange between different organisms, such as in plant-microbe or host-pathogen interfaces. Elucidating the precise mechanisms by which SEC influences these relationships could uncover novel biological roles and potential applications in areas like agriculture or medicine.

Systems Biology Approaches to Elucidate this compound Metabolic Networks

Applying systems biology approaches, including metabolomics and flux balance analysis, is crucial for a comprehensive understanding of this compound's metabolic networks. Metabolomic studies can identify and quantify SEC and its related metabolites within biological systems, providing a snapshot of its metabolic state hmdb.canih.govrsc.orgunivie.ac.at. For example, this compound has been identified in human blood as part of the human exposome, highlighting the need for understanding its metabolic fate hmdb.ca. Systems biology tools can help map out the pathways involved in SEC synthesis, degradation, and utilization, revealing its connections to broader metabolic networks. This integrated approach can uncover regulatory mechanisms, identify bottlenecks in production or utilization, and predict the effects of genetic or environmental perturbations on SEC metabolism. Such research is vital for leveraging SEC in biotechnological applications and for understanding its impact on cellular and organismal health.

Q & A

Q. What are the primary methodologies for synthesizing S-Ethyl-L-cysteine in laboratory settings?

this compound is typically synthesized via nucleophilic substitution reactions, where L-cysteine reacts with ethylating agents (e.g., ethyl iodide) under controlled pH and temperature. Key steps include:

- Thiol group protection : Use of tert-butyloxycarbonyl (Boc) or trityl groups to prevent undesired side reactions .

- Alkylation : Reaction with ethyl halides in polar solvents (e.g., dimethyl sulfoxide) under nitrogen atmosphere to avoid oxidation .

- Deprotection : Acidic hydrolysis (e.g., trifluoroacetic acid) to remove protecting groups . Purity is verified via HPLC (>98%) and structural confirmation via -NMR (e.g., δ 2.85–2.95 ppm for SCH protons) .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

Stability studies should assess:

- pH dependence : Use buffer systems (pH 3–9) and monitor degradation via UV-Vis spectroscopy (absorbance at 214 nm for thiol groups) .

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >150°C) .

- Oxidative susceptibility : Exposure to reactive oxygen species (ROS) with quantification of disulfide formation via Ellman’s assay .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s role as a biomarker versus an artifact in chloroethane toxicology studies?

Discrepancies arise due to its presence as both a glutathione (GSH) conjugate metabolite of chloroethane and potential artifactual formation during sample preparation. To address this:

- Controlled sampling : Use isotopically labeled -chloroethane to track metabolite formation pathways .

- Artifact minimization : Immediate acidification of biological samples (pH <3) to inhibit post-sampling ethylation .

- Comparative analysis : Cross-validate findings with alternative biomarkers (e.g., S-ethyl-N-acetyl-L-cysteine) to confirm specificity .

Q. How can researchers design experiments to probe this compound’s impact on protein folding dynamics?

A multi-method approach is recommended:

- Circular dichroism (CD) : Monitor changes in secondary structure (α-helix/β-sheet ratios) upon cysteine ethylation .

- Fluorescence quenching : Use tryptophan fluorescence to assess conformational changes in model proteins (e.g., lysozyme) .

- Molecular dynamics (MD) simulations : Compare free energy landscapes of native vs. ethylated proteins to identify destabilized intermediates .

Methodological Challenges and Solutions

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity assays?

- Non-linear regression : Fit data to Hill or log-logistic models to estimate EC values .

- Error propagation : Account for variability in metabolite quantification (e.g., LC-MS/MS) using Monte Carlo simulations .

- Meta-analysis : Pool data from multiple studies (e.g., rodent vs. human hepatocyte models) to assess cross-species relevance .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible studies?

- Quality control (QC) protocols : Mandate NMR and mass spectrometry (MS) for each batch (e.g., m/z 149.213 for [M+H]) .

- Standardized reaction conditions : Document solvent purity, catalyst ratios, and reaction times to minimize deviations .

- Interlaboratory validation : Share samples with collaborating labs to verify consistency in purity and bioactivity .

Data Interpretation and Reporting

Q. What criteria should guide the inclusion of this compound data in peer-reviewed publications?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Reproducibility : Provide detailed experimental protocols in supplementary materials, including raw NMR/MS spectra .

- Ethical reporting : Disclose conflicts of interest (e.g., commercial synthesis kits) and adhere to FAIR data principles .

- Contextualization : Compare findings with structurally analogous compounds (e.g., S-methyl-L-cysteine) to highlight mechanistic insights .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 149.213 g/mol | |

| Melting Point | 179–180°C (decomposes) | |

| -NMR (DO) | δ 2.85–2.95 (SCH), 3.36 (CH) | |

| LC-MS/MS (Quantification) | m/z 149.213 → 88.0 (collision energy 20 V) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.